1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea
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Overview
Description
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea is an organic compound that features a bipyridine moiety and a phenylpropyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea typically involves the following steps:
Formation of the bipyridine intermediate: This can be achieved through a coupling reaction between pyridine derivatives.
Attachment of the phenylpropyl group: This step may involve a nucleophilic substitution reaction.
Formation of the urea linkage: This can be done by reacting the bipyridine intermediate with an isocyanate or by using a phosgene derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylpropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Could be explored for therapeutic uses, particularly in targeting specific biological pathways.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it might interact with specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
1,10-Phenanthroline: Another ligand with a similar structure and applications.
N-Phenylurea: A compound with a urea linkage but different substituents.
Uniqueness
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea is unique due to the combination of the bipyridine moiety and the phenylpropyl group, which may confer specific properties and reactivity not seen in other similar compounds.
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-13-4-8-17-6-2-1-3-7-17)25-16-19-9-5-12-23-20(19)18-10-14-22-15-11-18/h1-3,5-7,9-12,14-15H,4,8,13,16H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETOXEGUBKEJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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